molecular formula C9H8Cl3N3 B3075010 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride CAS No. 1025447-48-6

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

Cat. No.: B3075010
CAS No.: 1025447-48-6
M. Wt: 264.5 g/mol
InChI Key: MQMCCXUXDUXKLK-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate pyrazole precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrazole compounds.

Scientific Research Applications

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride

Uniqueness

5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the dichlorophenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMCCXUXDUXKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 2
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5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 3
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5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 4
5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 5
5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
Reactant of Route 6
5-(2,4-Dichloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

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